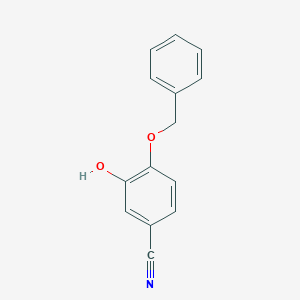

3-Hydroxy-4-benzyloxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11/h1-8,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWYOLTXMVROOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572922 | |

| Record name | 4-(Benzyloxy)-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194985-94-9 | |

| Record name | 4-(Benzyloxy)-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Hydroxy 4 Benzyloxybenzonitrile

Synthesis via Nitrile Formation from Aldehyde Precursors

A prevalent strategy for synthesizing 3-hydroxy-4-benzyloxybenzonitrile involves the direct conversion of the corresponding aldehyde, 3-hydroxy-4-benzyloxybenzaldehyde. This transformation is a critical step that can be accomplished using various modern synthetic techniques.

Conversion of 3-Hydroxy-4-benzyloxybenzaldehyde to the Nitrile Functionality

The direct conversion of an aldehyde to a nitrile is a fundamental transformation in organic synthesis. nih.gov One common approach involves a two-step, one-pot reaction where the aldehyde first reacts with hydroxylamine (B1172632) to form an aldoxime, which is then dehydrated to the nitrile. rsc.org This dehydration can be facilitated by various reagents, including acetic anhydride, thionyl chloride, or phosphorus pentoxide. nih.govgoogle.com The reaction conditions for these transformations are generally mild, making them suitable for substrates with sensitive functional groups. nih.gov

Another effective method is the Schmidt reaction, which utilizes an azide (B81097) source in the presence of an acid catalyst. nih.govnih.gov This reaction proceeds by converting the aldehyde into the corresponding nitrile, often with high yields and tolerance for a variety of functional groups. nih.gov The choice of solvent and catalyst is crucial for the success of this reaction, with systems like triflic acid in hexafluoro-2-propanol (HFIP) showing significant improvements in efficiency. nih.gov

The following table summarizes common methods for converting aldehydes to nitriles:

| Reagent/Method | Description | Key Features |

| Hydroxylamine followed by dehydration | Two-step, one-pot process involving aldoxime formation and subsequent dehydration. rsc.org | Mild conditions, versatile. nih.gov |

| Schmidt Reaction (e.g., TMSN₃/TfOH) | Direct conversion using an azide source and an acid catalyst. nih.govnih.gov | High yields, good functional group tolerance. nih.gov |

| O-phenylhydroxylamine hydrochloride | Effective for aqueous-soluble substrates, proceeds in buffered aqueous solutions. nih.gov | Works well for substrates like carbohydrates. nih.gov |

Applications of Azidotrimethylsilane and Catalytic Systems in Benzonitrile (B105546) Synthesis

Azidotrimethylsilane (TMSN₃) has emerged as a valuable reagent in the synthesis of benzonitriles from benzaldehydes, particularly in the context of the Schmidt reaction. nih.govnih.gov Its use as a soluble azide source can lead to significantly improved reaction yields compared to sodium azide, especially when paired with a suitable acid catalyst and solvent system. nih.gov For instance, the combination of TMSN₃ with a substoichiometric amount of triflic acid (TfOH) in a mixture of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and acetonitrile (B52724) (ACN) has been shown to efficiently convert a wide range of aromatic aldehydes to their corresponding nitriles in good to high yields. nih.gov This protocol is notable for its low catalyst loading and the avoidance of an aqueous workup. nih.gov

Various catalytic systems have been developed to enhance the efficiency and sustainability of benzonitrile synthesis from aldehydes. These include the use of metal catalysts like zinc acetate (B1210297) and tin(II) chloride, which can drive the one-pot conversion of benzaldehydes to benzonitriles in the presence of hydroxylamine hydrochloride. rsc.org Additionally, ionic liquids have been explored as recyclable catalysts and co-solvents, offering a greener alternative by simplifying product separation and catalyst recovery. rsc.org The development of heterogeneous catalysts, such as expanded perlite-polyphosphoric acid, also presents a sustainable approach, allowing for easy catalyst separation and reuse over multiple reaction cycles with minimal loss of activity. researchgate.net

Synthesis through Etherification and Subsequent Nitrile Functionalization

An alternative synthetic route to this compound involves the initial formation of the ether linkage, followed by the introduction or modification of the nitrile group. This approach offers flexibility in the choice of starting materials and reaction conditions.

Benzylation Reactions of Hydroxy-Substituted Benzonitrile Precursors (e.g., 4-hydroxy-3-nitrobenzonitrile (B1293937), 4-hydroxybenzonitrile)

The synthesis can commence with a suitably substituted benzonitrile that already possesses a hydroxyl group. A key step in this pathway is the benzylation of a phenolic hydroxyl group. For instance, starting with 4-hydroxy-3-nitrobenzonitrile, the hydroxyl group can be selectively benzylated using benzyl (B1604629) bromide or benzyl chloride in the presence of a base. sigmaaldrich.com The nitro group can then be reduced to an amino group and subsequently converted to the desired hydroxyl group via a Sandmeyer-type reaction.

Alternatively, one could start with 4-hydroxybenzonitrile. chemsynthesis.com The benzylation of the hydroxyl group would yield 4-benzyloxybenzonitrile. The subsequent introduction of the hydroxyl group at the 3-position would require an ortho-directing functionalization strategy.

The following table highlights the properties of relevant precursors:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 4-Hydroxy-3-nitrobenzonitrile | C₇H₄N₂O₃ | 164.12 | Contains hydroxyl and nitro groups, allowing for sequential functionalization. sigmaaldrich.comnih.gov |

| 4-Hydroxybenzonitrile | C₇H₅NO | 119.12 | A simpler precursor where the primary step is benzylation. chemsynthesis.com |

Nucleophilic Aromatic Substitution Routes for Aryloxy-Substituted Benzonitriles (e.g., from 4-fluoro-3-hydroxybenzonitrile)

Nucleophilic aromatic substitution (SNAr) provides another powerful strategy for constructing the aryloxy linkage in this compound. wikipedia.orglibretexts.org This approach typically involves the reaction of an aryl halide, activated by electron-withdrawing groups, with a nucleophile. libretexts.org

In this context, a plausible route would start with a precursor like 4-fluoro-3-hydroxybenzonitrile. The fluorine atom, being a good leaving group in SNAr reactions, can be displaced by a benzyl oxide nucleophile. masterorganicchemistry.com The presence of the electron-withdrawing nitrile group ortho and para to the fluorine atom facilitates this substitution. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out in the presence of a base to generate the benzyloxide in situ. This method is advantageous as it directly forms the desired ether bond.

Multi-step Synthetic Sequences and Strategic Intermediate Formation

The synthesis of complex molecules like this compound often necessitates a multi-step approach, where the careful planning of the reaction sequence and the strategic formation of key intermediates are paramount. youtube.comyoutube.com Retrosynthetic analysis is a valuable tool in designing such synthetic routes, allowing for the logical disconnection of the target molecule into simpler, commercially available starting materials. youtube.com

For the synthesis of this compound, a multi-step strategy could involve the initial synthesis of a core aromatic structure with the appropriate substitution pattern, followed by functional group interconversions. For example, a route could be designed starting from a simple di-substituted benzene (B151609) derivative, followed by a series of reactions to introduce the hydroxyl, benzyloxy, and nitrile functionalities in the correct positions.

A key intermediate in several potential synthetic routes is 3,4-dihydroxybenzaldehyde. Selective benzylation of the 4-hydroxyl group, which is generally more acidic and reactive, can yield 3-hydroxy-4-benzyloxybenzaldehyde. nih.gov This intermediate can then be converted to the final product as described in section 2.1.1. The strategic choice of protecting groups and the order of reactions are critical to avoid unwanted side reactions and to ensure high yields of the desired product. The development of efficient, multi-step syntheses is crucial for the practical and scalable production of this compound for its various applications. whiterose.ac.uk

Methodologies Involving Protected Phenolic Moieties

The strategic use of protecting groups for the phenolic hydroxyl functions is a cornerstone in the synthesis of polysubstituted aromatic compounds like this compound. This approach prevents unwanted side reactions and allows for the selective functionalization of the aromatic ring.

A common starting material for this approach is a suitably substituted phenol (B47542). For instance, a synthetic route may commence with the protection of a hydroxyl group, followed by the introduction of other functionalities. The benzyl group is a frequently employed protecting group for phenols due to its stability under a range of reaction conditions and its facile removal via hydrogenolysis.

One illustrative, albeit for a related compound, involves the alkylation of a hydroxybenzoate derivative. In a similar vein, the synthesis of this compound could conceptually start from protocatechuic acid derivatives. The 4-hydroxyl group can be selectively benzylated, followed by the conversion of the carboxylic acid to a nitrile. The remaining 3-hydroxyl group may be protected with a more labile group, which is then selectively deprotected in the final step.

Sequential Functional Group Interconversions

This strategy focuses on the stepwise introduction and modification of functional groups on the benzene ring to arrive at the desired this compound structure. This often involves a series of reactions such as nitration, reduction, diazotization, and cyanation.

A plausible synthetic sequence could begin with 4-benzyloxyphenol. Nitration of this starting material would likely yield 4-benzyloxy-3-nitrophenol. Subsequent reduction of the nitro group to an amine would provide 3-amino-4-benzyloxyphenol. The amino group can then be converted to a nitrile via a Sandmeyer reaction, which involves diazotization with nitrous acid followed by treatment with a cyanide salt, such as copper(I) cyanide.

Another approach could start from 3-hydroxy-4-methoxybenzaldehyde. researchgate.net The aldehyde functionality can be transformed into a nitrile group through reaction with hydroxylammonium sulfate (B86663) in the presence of sodium formate (B1220265) and formic acid. researchgate.net The resulting 3-hydroxy-4-methoxybenzonitrile (B193458) could then undergo selective ether cleavage of the methyl group, followed by benzylation of the newly formed hydroxyl group to yield the final product. A similar transformation of a formyl group to a cyano group is a key step in various syntheses of substituted benzonitriles.

A further example of functional group interconversion is the transformation of a carboxylic acid to a nitrile. This can be achieved by first converting the carboxylic acid to a primary amide, which is then dehydrated using a variety of reagents such as thionyl chloride, phosphorus oxychloride, or cyanuric chloride to afford the nitrile.

The table below summarizes some of the key transformations that are pertinent to the synthesis of this compound through sequential functional group interconversions.

| Starting Material Precursor | Key Transformation | Reagents | Intermediate/Product |

| 4-Benzyloxy-3-nitrophenol | Reduction of nitro group | Fe/NH4Cl or H2, Pd/C | 3-Amino-4-benzyloxyphenol |

| 3-Amino-4-benzyloxyphenol | Sandmeyer reaction | 1. NaNO2, HCl 2. CuCN | This compound |

| 3-Hydroxy-4-methoxybenzaldehyde | Formyl to nitrile conversion | NH2OH·H2SO4, HCOONa, HCOOH | 3-Hydroxy-4-methoxybenzonitrile |

| 4-Benzyloxybenzoic acid | Carboxylic acid to nitrile | 1. SOCl2, NH4OH 2. Dehydrating agent | 4-Benzyloxybenzonitrile |

Chemical Reactivity and Derivatization Strategies of 3 Hydroxy 4 Benzyloxybenzonitrile

Transformations of the Hydroxyl Group

The phenolic hydroxyl group in 3-hydroxy-4-benzyloxybenzonitrile is a prime site for derivatization, readily undergoing reactions such as etherification and esterification to yield a diverse range of functionalized analogues.

Etherification Reactions

The hydroxyl group can be readily converted to an ether through various alkylation methods. A common and effective method is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide ion, followed by nucleophilic substitution with an alkyl halide. rsc.orgrsc.orgorganic-chemistry.org For instance, the reaction of this compound with an alkyl halide, such as bromoethane (B45996), in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF), is expected to yield the corresponding 3-alkoxy-4-benzyloxybenzonitrile derivative. A similar synthesis has been reported for the preparation of 3-ethoxy-4-methoxybenzonitrile (B1661997) from 3-hydroxy-4-methoxybenzonitrile (B193458), where bromoethane and potassium carbonate in DMF at 100°C afforded the product in high yield. chemicalbook.com The choice of the alkylating agent can be varied to introduce a wide array of alkyl or substituted alkyl groups at the 3-position.

The use of milder bases like silver oxide (Ag2O) can be advantageous when selective protection of one hydroxyl group is required in diol systems, suggesting its potential utility in reactions involving sensitive substrates. organic-chemistry.org Furthermore, for substrates that are unstable under basic conditions, the use of benzyl (B1604629) trichloroacetimidate (B1259523) under acidic conditions provides an alternative route for benzylation. organic-chemistry.org

Esterification Reactions

Esterification of the hydroxyl group provides another avenue for derivatization, typically achieved by reaction with acid chlorides or acid anhydrides in the presence of a base. organic-chemistry.org The reaction of this compound with an acyl chloride, for example, would proceed readily in the presence of a base like pyridine (B92270) or triethylamine (B128534) to yield the corresponding ester. This method is widely applicable and allows for the introduction of various acyl groups.

Alternatively, esterification can be accomplished using a carboxylic acid in the presence of a coupling agent or under acidic catalysis. mdpi.com For instance, the esterification of hydroxybenzoic acids with alcohols can be catalyzed by strong acids, although this method can sometimes lead to side reactions if other acid-sensitive groups are present. mdpi.com A patented process describes the esterification of hydroxybenzoic acids with halocarbons in the presence of a nonquaternizable tertiary amine, which could be applicable to this compound. google.com

Reactions of the Benzyloxy Moiety

The benzyloxy group serves as a common protecting group for the phenolic hydroxyl at the 4-position. Its selective removal or potential for rearrangement are key considerations in synthetic strategies involving this compound.

Selective Deprotection Methodologies (e.g., Hydrogenolysis)

The most common method for the deprotection of a benzyl ether is catalytic hydrogenolysis. researchgate.net This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas. researchgate.net This method is generally clean and high-yielding. For this compound, this would selectively cleave the benzyl-oxygen bond to yield 3,4-dihydroxybenzonitrile (B93048). The reaction conditions, such as solvent, pressure, and temperature, can be optimized to ensure complete deprotection without affecting other functional groups like the nitrile.

Other methods for debenzylation exist, offering alternatives when catalytic hydrogenolysis is not suitable due to the presence of other reducible functional groups. These can include treatment with strong acids, or oxidative cleavage. organic-chemistry.org For instance, a combination of BCl3 and a cation scavenger like pentamethylbenzene (B147382) can achieve chemoselective debenzylation of aryl benzyl ethers at low temperatures. organic-chemistry.org

Investigation of Potential Rearrangement Reactions

Benzyl phenyl ethers are known to undergo thermal or acid-catalyzed rearrangements, where the benzyl group migrates from the oxygen atom to the aromatic ring, typically to the ortho and para positions. rsc.orgrsc.org The thermal rearrangement is thought to proceed via a homolytic cleavage of the benzyl-oxygen bond, forming benzyl and phenoxy radicals which then recombine. rsc.org Acid-catalyzed rearrangements, on the other hand, are proposed to occur through an intramolecular mechanism involving a tight ion-pair. rsc.org

In the context of this compound, such a rearrangement could potentially lead to the formation of C-benzylated derivatives. However, the conditions required for these rearrangements are typically harsh (high temperatures or strong acids) and may not be compatible with the other functional groups present in the molecule. The specific substitution pattern of this compound might also influence the propensity and regioselectivity of such a rearrangement.

Modifications of the Nitrile Functionality

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including carboxylic acids, amides, and amines.

The hydrolysis of the nitrile group to a carboxylic acid is a common transformation. nih.gov This can be achieved under either acidic or alkaline conditions by heating the nitrile with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). nih.gov Acid hydrolysis directly yields the carboxylic acid, while alkaline hydrolysis initially forms the carboxylate salt, which then requires acidification to produce the free carboxylic acid. nih.gov Applying these conditions to this compound would lead to the formation of 3-hydroxy-4-benzyloxybenzoic acid.

The nitrile group can also be reduced to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LAH) is typically used for this transformation. researchgate.net The reaction of this compound with LAH in an appropriate solvent like tetrahydrofuran (B95107) (THF) would yield 3-hydroxy-4-benzyloxybenzylamine. researchgate.net

Reductive Transformations to Amines or Alcohols (e.g., Ni-catalyzed reductive hydrolysis)

The nitrile group of this compound is a key site for reductive transformations, leading to the formation of valuable primary amines or alcohols.

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon, and other hydride reagents. For the specific case of this compound, the nitrile group can be reduced to a primary amine, yielding 3-hydroxy-4-benzyloxybenzylamine. This transformation is crucial for the introduction of a reactive aminomethyl group, which can be further functionalized. A related compound, 3-hydroxy-4-amino-benzonitrile, has been synthesized, demonstrating the feasibility of reactions at the nitrile group in such substituted systems. google.comwipo.intgoogle.com

Reductive amination represents a versatile method for forming C-N bonds. masterorganicchemistry.comredalyc.orgnih.govyoutube.comyoutube.com While this typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, the nitrile group can also be a precursor to the amine component after reduction.

A noteworthy transformation is the nickel-catalyzed reductive hydrolysis of nitriles to alcohols. acs.orgcdnsciencepub.comwikipedia.orgwikipedia.org This process likely proceeds through a domino reaction involving the initial hydrogenation of the nitrile to an imine, followed by hydrolysis to an aldehyde, which is then further hydrogenated to the primary alcohol. While specific examples with this compound are not prevalent in the literature, the general applicability of this method to a wide range of aromatic nitriles suggests its potential for converting the cyano group of the title compound into a hydroxymethyl group.

Table 1: Examples of Reductive Transformations of Aromatic Nitriles

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Various Aromatic Nitriles | Ni(OTf)₂, triphos, H₂ (40 bar), TFE, H₂O, 120 °C, 16 h | Corresponding Primary Alcohols | High | wikipedia.org |

| Benzonitrile (B105546) | Raney Ni, H₂, H₂O, 50 °C | Benzyl alcohol | Not specified | wikipedia.org |

| 1,1-Dimethylethyl (4-cyano-2-hydroxyphenyl) carbamate | Trifluoroacetic acid, CH₂Cl₂ | 4-Amino-3-hydroxybenzonitrile trifluoroacetic acid salt | 71 | google.com |

Note: The data in this table represents general methods for nitrile reduction and may not be specific to this compound.

Hydrolysis and Amidation Reaction Pathways

The nitrile group of this compound can undergo hydrolysis to form a carboxylic acid or be converted into an amide, providing pathways to other important derivatives.

The hydrolysis of nitriles to carboxylic acids is a well-established transformation that can be carried out under acidic or basic conditions. weebly.comlibretexts.orgorganic-chemistry.org Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid like hydrochloric acid or sulfuric acid in an aqueous solution. Base-catalyzed hydrolysis is usually performed by heating the nitrile with an aqueous solution of a strong base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to liberate the carboxylic acid from its salt. youtube.com The hydrolysis of 4-alkoxy-3-hydroxypicolinonitriles to the corresponding carboxylic acids has been reported, indicating that similarly substituted benzonitriles should undergo this transformation. google.com Biocatalytic methods for the hydrolysis of hydroxynitriles have also been developed. researchgate.net

Amidation of the corresponding carboxylic acid, formed from nitrile hydrolysis, can be achieved through various methods. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be used to couple the carboxylic acid with an amine to form the corresponding amide. The synthesis of hydroxylated benzoic acid amides has been reported, highlighting the feasibility of this reaction. jmb.or.krmdpi.comnih.govresearchgate.net

Table 2: General Conditions for Nitrile Hydrolysis

| Reaction Type | Reagents | General Conditions | Product | Reference |

| Acid Hydrolysis | Dilute HCl or H₂SO₄ | Heat under reflux | Carboxylic Acid | libretexts.orgyoutube.com |

| Alkaline Hydrolysis | NaOH or KOH solution, then H₃O⁺ | Heat under reflux, followed by acidification | Carboxylic Acid | libretexts.orgyoutube.com |

Note: This table presents general conditions and not specific data for this compound.

Cycloaddition Reactions Leading to Heterocyclic Systems

The nitrile group in this compound can potentially participate in cycloaddition reactions to form various heterocyclic systems. Benzonitrile and its derivatives are known to undergo [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, with various 1,3-dipoles. wikipedia.org

The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile. wikipedia.orgyoutube.com While the nitrile group itself is not a typical dienophile for the Diels-Alder reaction, the benzene (B151609) ring can, under certain conditions or with specific modifications, participate in cycloaddition reactions. More commonly, the substituents on the benzonitrile ring could be modified to contain diene or dienophilic moieties, enabling intramolecular or intermolecular Diels-Alder reactions to construct complex polycyclic systems. The development of new dienophiles through isonitrile chemistry highlights the expanding scope of this reaction. nih.govnih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Benzonitrile Ring

The benzene ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcome being directed by the existing substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the directing effects of the hydroxyl (-OH), benzyloxy (-OCH₂Ph), and cyano (-CN) groups determine the position of incoming electrophiles. The hydroxyl and benzyloxy groups are both activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. Conversely, the nitrile group is a deactivating, meta-directing group due to its electron-withdrawing nature through both induction and resonance.

Given the substitution pattern of this compound, the positions for electrophilic attack are influenced by the combined effects of these groups. The powerful activating and ortho, para-directing nature of the hydroxyl and benzyloxy groups will dominate. The position ortho to the hydroxyl group (C2) and the position ortho to the benzyloxy group (C5) are the most likely sites for electrophilic attack. The position meta to the nitrile group (C5) is also favored by the cyano group's directing effect. Therefore, substitution at C5 is doubly favored. The steric bulk of the benzyloxy group might hinder attack at the C5 position to some extent, potentially favoring substitution at the C2 position. Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgnih.govyoutube.comyoutube.com

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is less common for benzene rings unless they are activated by strong electron-withdrawing groups. In this compound, the nitrile group does provide some electron-withdrawing character, but the ring is also substituted with electron-donating hydroxyl and benzyloxy groups, making it generally less susceptible to NAS. However, if a good leaving group were present on the ring, particularly at a position activated by the nitrile group (ortho or para), a nucleophilic substitution reaction could potentially occur under forcing conditions. For instance, in the related compound 3-hydroxy-4-nitrobenzonitrile, the nitro group is a much stronger activating group for NAS than a benzyloxy group. nih.gov Information on 3-hydroxy-4-(trifluoromethyl)benzonitrile (B3031822) also provides insight into the effects of a strong electron-withdrawing group. nih.gov

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -OH | Electron-donating | Activating | Ortho, Para |

| -OCH₂Ph | Electron-donating | Activating | Ortho, Para |

| -CN | Electron-withdrawing | Deactivating | Meta |

Design and Synthesis of Analogues and Derivatives of 3 Hydroxy 4 Benzyloxybenzonitrile

Synthesis of Structurally Related Benzonitrile (B105546) Derivatives

The synthesis of benzonitrile derivatives often involves the strategic introduction of functional groups onto the aromatic ring. These functional groups can then serve as handles for further chemical transformations, allowing for the creation of a wide array of structurally diverse molecules.

Preparation of Benzyloxycyanophenylboronic Esters

A key strategy for the functionalization of benzonitrile scaffolds is the introduction of a boronic ester group. This functional group is particularly valuable due to its versatility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the formation of carbon-carbon bonds.

The synthesis of several new benzyloxycyanoboronic esters has been reported, expanding the toolbox for creating complex benzonitrile derivatives. researchgate.net These esters, including 4-benzyloxy-3-cyanophenyl-4,4,5,5-tetramethyl- researchgate.netresearchgate.netnih.govdioxaborolane, are typically synthesized from the corresponding bromo-benzonitrile precursors. researchgate.net The general approach involves the protection of a hydroxyl group as a benzyl (B1604629) ether, followed by a palladium-catalyzed borylation reaction with a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂).

For instance, the synthesis of 4-benzyloxy-3-cyanophenylboronic acid pinacol (B44631) ester can be achieved from 4-bromo-2-hydroxybenzonitrile. The hydroxyl group is first protected using benzyl bromide in the presence of a base. The resulting benzyloxy derivative then undergoes a palladium-catalyzed reaction with B₂pin₂ to yield the desired boronic ester. This method provides a reliable route to these important synthetic intermediates. researchgate.net

Table 1: Examples of Synthesized Benzyloxycyanophenylboronic Esters researchgate.net

| Compound Name | Structure |

| 2-benzyloxy-6-cyanophenyl-4,4,5,5-tetramethyl- researchgate.netresearchgate.netnih.govdioxaborolane | |

| 4-benzyloxy-2-cyanophenyl-4,4,5,5-tetramethyl- researchgate.netresearchgate.netnih.govdioxaborolane | |

| 4-benzyloxy-3-cyanophenyl-4,4,5,5-tetramethyl- researchgate.netresearchgate.netnih.govdioxaborolane | |

| 2-benzyloxy-5-cyanophenyl-4,4,5,5-tetramethyl- researchgate.netresearchgate.netnih.govdioxaborolane | |

| 3-benzyloxy-4-cyanophenyl-4,4,5,5-tetramethyl- researchgate.netresearchgate.netnih.govdioxaborolane |

Synthesis of Diversely Substituted Aryloxy Benzonitriles

Another important class of benzonitrile derivatives is the aryloxy benzonitriles. These compounds feature an ether linkage connecting the benzonitrile core to another aromatic ring, which can be further substituted. The synthesis of these molecules is often achieved through nucleophilic aromatic substitution (SNAr) reactions or copper-catalyzed Ullmann coupling reactions.

In a typical SNAr approach, a phenol (B47542) is treated with a base to generate a phenoxide, which then acts as a nucleophile to displace a leaving group, such as a halogen, from an activated benzonitrile ring. For example, the reaction of a substituted phenol with 4-fluoro-3-nitrobenzonitrile (B23716) can yield a variety of aryloxy benzonitrile derivatives.

The Ullmann coupling reaction provides an alternative route, particularly for the synthesis of m-aryloxy phenols, which can be challenging to prepare via SNAr due to the directing effects of the hydroxyl group. nih.gov This method involves the reaction of an aryl halide with a phenol in the presence of a copper catalyst and a ligand. nih.gov For instance, 3-(p-substituted aryloxy) phenols have been synthesized by coupling resorcinol (B1680541) with aryl iodides using CuI and picolinic acid as catalysts. nih.gov

Recent advancements have also demonstrated the synthesis of (Z)-3-aryloxy-acrylonitriles and (E)-3-aryloxy-acrylonitriles through the sequential reactions of phenols with propiolonitriles. rsc.org The (E)-isomers can then undergo intramolecular cyclization via palladium-catalyzed C-H bond functionalization to produce 3-cyanobenzofurans. rsc.org

Table 2: Synthetic Methods for Aryloxy Benzonitriles

| Reaction Type | Reactants | Catalyst/Reagents | Product Type |

| Nucleophilic Aromatic Substitution | Phenol, Activated Benzonitrile | Base | Aryloxy Benzonitrile |

| Ullmann Coupling | Aryl Halide, Phenol | Copper Catalyst, Ligand | Aryloxy Benzonitrile |

| Addition-Cyclization | Phenol, Propiolonitrile | Na₂CO₃ or DABCO, then Pd catalyst | 3-Cyanobenzofuran |

Note: This table summarizes key synthetic strategies for accessing diversely substituted aryloxy benzonitriles and related heterocyclic systems.

Scaffold-Based Approaches for Chemical Library Generation

To explore the chemical space around the 3-hydroxy-4-benzyloxybenzonitrile core more systematically, scaffold-based approaches are employed to generate chemical libraries. These libraries consist of a collection of related compounds that share a common core structure but differ in the nature and position of their substituents. This approach is invaluable for structure-activity relationship (SAR) studies in drug discovery and materials science.

One strategy involves the synthesis of a central scaffold that can be diversified at multiple points. nih.gov For the benzonitrile core, this could involve preparing a key intermediate with several reactive sites. For example, a di- or tri-halogenated benzonitrile could serve as a scaffold. Each halogen atom can then be selectively replaced through different coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings, to introduce a wide range of substituents.

Computational tools are also increasingly being used to design and enumerate virtual chemical libraries. chemrxiv.org These tools can help in selecting starting materials and reaction conditions to maximize the diversity and drug-likeness of the resulting library. For instance, a tool called Lib-INVENT has been developed for the de novo design of chemical libraries that share a common core while optimizing for desired properties. chemrxiv.org

A "top-down" scaffold remodeling approach offers another powerful strategy. nih.gov This involves the synthesis of a complex, polycyclic scaffold which is then systematically broken down or rearranged to generate a diverse set of smaller, sp³-rich molecules. nih.gov While not directly starting from a simple benzonitrile, the principles of scaffold remodeling can be applied to complex derivatives to access novel chemical space.

Regioselective Synthesis of Substituted Analogues

The ability to control the position of substituents on the benzonitrile ring is crucial for fine-tuning the properties of the final molecule. Regioselective synthesis aims to introduce functional groups at specific positions, avoiding the formation of unwanted isomers.

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselectivity. In this method, a directing group on the aromatic ring, such as a methoxy (B1213986) or an amide group, directs the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting lithiated species can then be trapped with an electrophile to introduce a substituent at the desired position.

For a this compound scaffold, the hydroxyl and benzyloxy groups can influence the regioselectivity of electrophilic aromatic substitution reactions. The interplay of the directing effects of these groups, along with the cyano group, needs to be carefully considered when planning a synthetic route. For instance, acid-mediated rearrangements of oxidopyrylium cycloadducts have been shown to produce aryl-substituted 2-methoxyphenol derivatives with high regioselectivity. rsc.org This type of transformation could potentially be adapted for the synthesis of substituted benzonitrile analogues.

Furthermore, the choice of protecting groups for the hydroxyl function can influence the outcome of subsequent reactions. The benzyl group is commonly used, but other protecting groups may be employed to alter the electronic properties of the ring and thus influence the regioselectivity of a given transformation.

Applications in Advanced Organic Synthesis

Utilization as a Key Intermediate in Complex Molecule Construction

In the field of medicinal chemistry, the precise and efficient construction of complex molecular frameworks is paramount. 3-Hydroxy-4-benzyloxybenzonitrile functions as a pivotal intermediate, providing a stable yet adaptable scaffold for elaboration into high-value molecules. Its deprotected form, 3,4-dihydroxybenzonitrile (B93048), is a well-established building block in pharmaceutical synthesis. nbinno.com The benzyloxy-protected version allows for greater control in synthetic routes where the catechol moiety would otherwise interfere with reaction conditions.

A significant application of related intermediates is in the synthesis of kinase inhibitors for cancer therapy. For example, the closely related compound 3-hydroxy-4-methoxybenzonitrile (B193458) is a critical intermediate in the production of Gefitinib, an EGFR tyrosine kinase inhibitor used to treat non-small cell lung cancer. innospk.com The synthesis involves a series of transformations, including alkylation, nitration, reduction, and cyclization, where the substituted benzonitrile (B105546) core is essential. innospk.com Similarly, patent literature describes processes for making 3-hydroxy-4-amino-benzonitrile, which is a key component for synthesizing phenyl urea-based compounds. google.comgoogle.com These resulting phenyl ureas are designed as inhibitors of IL-8 receptor binding, indicating their potential in treating a range of inflammatory diseases. google.comgoogle.com In these syntheses, this compound serves as an ideal starting point, with the benzyloxy group protecting one hydroxyl while the other is manipulated or the amino group is introduced.

Role in Heterocycle Synthesis (e.g., Pyrimidine (B1678525) Derivatives)

Heterocyclic compounds are at the core of modern drug discovery, with rings like pyrimidine and quinazoline (B50416) forming the backbone of numerous therapeutic agents. This compound is a valuable precursor for the synthesis of these important heterocycles. After debenzylation to yield 3,4-dihydroxybenzonitrile, the resulting catechol structure is primed for cyclization reactions.

Patent filings have detailed the use of 3,4-dihydroxybenzonitrile in the synthesis of compounds containing thiazole, oxazoline, imidazole, triazole, and notably, pyrimidine and quinazoline rings. nih.gov These heterocyclic systems are described as crucial intermediates for agricultural chemicals and, more significantly, for cancer therapy drugs. nih.gov The synthesis of pyrimidine derivatives, in particular, often involves the condensation of a 1,3-dicarbonyl compound (or a synthon thereof) with an amidine-containing molecule. The catechol nitrile structure derived from this compound provides the necessary functionality to construct these fused ring systems, which are prevalent in many biologically active molecules.

Building Block for Polymeric Materials Precursors

While the primary application of this compound is in the synthesis of small-molecule pharmaceuticals, its structural motifs also suggest potential use in materials science. Phenolic compounds are widely used as precursors for polymers such as phenolics and polycarbonates, prized for their thermal stability and mechanical properties. Nitrile functionalities can also be incorporated into polymer backbones or serve as sites for post-polymerization modification.

Although direct polymerization of this compound is not widely documented, related compounds like 4-hydroxy-3-methoxybenzonitrile (B1293924) are noted for their application in material science. nbinno.com They can be used to develop specialty polymers, coatings, and UV-stabilizers that enhance the durability of plastics. nbinno.com After deprotection of the benzyl (B1604629) group, the resulting 3,4-dihydroxybenzonitrile, with its two reactive hydroxyl groups, could serve as a monomer or cross-linking agent in the production of advanced polymers, imparting unique electronic and thermal properties derived from its catechol and nitrile functionalities. nbinno.com

Strategic Component in Total Synthesis Efforts of Natural Products and Bioactive Compounds

The ultimate demonstration of a building block's utility is its successful incorporation into the total synthesis of a complex natural product or a potent bioactive molecule. The structural framework of this compound makes it an attractive starting point for such endeavors. The synthesis of the anticancer drug Bosutinib (B1684425), a dual Src and Abl kinase inhibitor, starts from the related 3-methoxy-4-hydroxybenzoic acid. nih.govnih.gov This underscores the importance of the 3,4-disubstituted aromatic core in accessing complex quinoline-based drugs. nih.govnih.gov

The ability to generate a 3,4-dihydroxybenzonitrile scaffold from this compound is key. This catechol structure is a recurring motif in a wide array of natural products and bioactive compounds known for their antioxidant, anti-inflammatory, and anticancer properties. The strategic use of the benzyl protecting group allows chemists to perform intricate synthetic steps on other parts of a molecule without affecting the sensitive catechol system, which can be revealed at a later, more strategic point in the synthesis to complete the target molecule. This approach is fundamental in the assembly of complex architectures where precise control over functional group reactivity is essential for success.

Medicinal Chemistry Research: Exploring the 3 Hydroxy 4 Benzyloxybenzonitrile Scaffold

Scaffold Optimization Strategies for Modulation of Biological Targets

The 3-hydroxy-4-benzyloxybenzonitrile scaffold provides a key starting point for medicinal chemists. Optimization strategies often involve modifying the hydroxyl and benzyloxy groups to enhance binding affinity and selectivity for specific biological targets. The nitrile group can also be a target for chemical transformation. These modifications aim to improve the pharmacological profile of the resulting compounds.

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies involve synthesizing a series of related compounds with systematic variations in their structure and evaluating their effects on a particular biological target.

For instance, research on a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives has demonstrated the importance of specific substitutions for potent and selective inhibition of 12-lipoxygenase, an enzyme implicated in various diseases. nih.gov These studies revealed that certain modifications to the scaffold led to compounds with nanomolar potency and excellent selectivity. nih.gov Similarly, quantitative structure-activity relationship (QSAR) analyses of hydroxybenzalacetones have shown that parameters like the energy of the highest occupied molecular orbital (E(HOMO)) and steric factors are crucial for their antioxidant activity. nih.gov

Interactive Table: Structure-Activity Relationship Insights

| Structural Modification | Impact on Biological Activity | Key Findings |

|---|---|---|

| Substitution on the benzene (B151609) ring | Can significantly alter binding affinity and selectivity. | Introduction of specific groups can lead to potent and selective inhibitors. nih.gov |

| Modification of the hydroxyl group | Influences hydrogen bonding interactions with the target protein. | Essential for maintaining inhibitory activity in many cases. |

| Alteration of the benzyloxy group | Affects steric and hydrophobic interactions within the binding pocket. | Can be modified to optimize pharmacokinetics and selectivity. |

Rational Design of Ligands for Specific Receptors (e.g., Phosphodiesterase Inhibition)

The this compound scaffold can be utilized in the rational design of ligands for specific receptors, such as phosphodiesterases (PDEs). PDEs are enzymes that regulate intracellular signaling pathways, and their inhibition has therapeutic potential in various diseases, including inflammatory conditions like psoriasis and atopic dermatitis. nih.govnih.gov

The design of PDE4 inhibitors, for example, focuses on creating molecules that can fit into the active site of the enzyme and block its activity. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn suppresses the production of pro-inflammatory mediators. nih.govnih.gov While direct use of the this compound scaffold for approved PDE inhibitors is not explicitly detailed, its structural motifs are relevant to the design of molecules that interact with the hydrophobic pockets of such enzymes.

Development of Intermediates for Kinase Cascade Modulators (e.g., Src kinase, FAK)

Kinases are critical components of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The this compound scaffold can serve as a valuable intermediate in the synthesis of kinase inhibitors. For example, the synthesis of bosutinib (B1684425), a dual Src/Abl kinase inhibitor, can start from a related compound, 3-methoxy-4-hydroxybenzoic acid. mdpi.com The synthetic route involves a series of chemical transformations, including esterification, alkylation, nitration, reduction, and cyclization, to build the final complex molecule. mdpi.com This highlights the utility of such substituted benzene rings as foundational building blocks in the multi-step synthesis of potent kinase modulators.

Precursors for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a crucial class of antiretroviral drugs used in the treatment of HIV infection. nih.goviapac.org They work by binding to a non-catalytic site on the reverse transcriptase enzyme, thereby inhibiting its function and preventing viral replication. iapac.orgnih.gov The development of new NNRTIs is driven by the need to overcome drug resistance and improve treatment regimens. mdpi.com

The chemical diversity of NNRTIs is vast, and various heterocyclic and aromatic scaffolds have been explored. nih.gov While the direct incorporation of the this compound scaffold into clinically used NNRTIs is not prominent, its structural elements are relevant to the design of molecules that can fit into the NNRTI binding pocket. The hydroxyl and benzyloxy groups can be tailored to interact with specific amino acid residues within this pocket, potentially leading to potent and selective inhibitors.

Utility in Radiopharmaceutical Synthesis as a Scaffold for Radiotracer Candidates

Radiopharmaceuticals, particularly those used in Positron Emission Tomography (PET), are essential tools for medical imaging and diagnostics. The synthesis of these agents often involves the incorporation of a positron-emitting radionuclide, such as fluorine-18, into a biologically active molecule. The this compound scaffold can be a useful precursor in the synthesis of radiotracer candidates.

The synthesis of various radiopharmaceuticals involves multi-step procedures where precursor molecules are chemically modified to introduce the radioisotope. iaea.org For instance, the synthesis of [¹⁸F]fluorobenzyl halides, which are versatile reagents for radiolabeling, starts from precursors that can be structurally related to derivatives of this compound. iaea.org The phenolic hydroxyl group on such a scaffold could be a site for radiofluorination, or the entire molecule could serve as a core structure to be labeled at another position.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of 3-Hydroxy-4-benzyloxybenzonitrile. These studies typically involve geometry optimization of the molecule to its lowest energy state, followed by the calculation of various electronic descriptors.

Detailed research findings from DFT calculations on analogous benzonitrile (B105546) and phenolic compounds allow for the prediction of key electronic parameters for this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as their energies and spatial distributions govern the molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. wikipedia.orgnih.gov

The molecular electrostatic potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the charge distribution across the molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). nih.govresearchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and benzyloxy groups and the nitrogen atom of the nitrile group, indicating these as sites for potential interactions.

Table 1: Predicted Quantum Chemical Properties of this compound

| Parameter | Predicted Value/Description | Significance |

| HOMO Energy | Negative value, localized on the phenol (B47542) ring and oxygen atoms. | Indicates the energy of the outermost electrons and the molecule's electron-donating ability. |

| LUMO Energy | Positive or less negative value, distributed over the benzonitrile ring. | Indicates the energy of the lowest energy unoccupied orbital and the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | ~4-5 eV (based on similar structures researchgate.net) | A larger gap suggests higher kinetic stability and lower chemical reactivity. wikipedia.org |

| Dipole Moment | Non-zero value directed towards the nitrile and hydroxyl groups. | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| MEP Negative Regions | Around the hydroxyl oxygen, ether oxygen, and nitrile nitrogen. | Indicates sites for electrophilic attack and hydrogen bond acceptance. nih.gov |

| MEP Positive Regions | Around the hydroxyl hydrogen and aromatic protons. | Indicates sites for nucleophilic attack and hydrogen bond donation. |

Note: The values in this table are illustrative and based on computational studies of analogous compounds.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Predictions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational landscape and interactions with biological macromolecules. nih.govbiorxiv.orgunibo.it

For this compound, MD simulations can explore the rotational freedom around its single bonds, particularly the C-O-C ether linkage and the C-C bond connecting the benzyloxy group to the phenyl ring. This conformational analysis is crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site. nih.gov By simulating the molecule in a solvent environment, one can observe the accessible conformations and their relative energies, providing a more realistic representation than a static, gas-phase model.

In the context of drug discovery, MD simulations are frequently used to predict and analyze the binding of a ligand to a protein. scielo.org.zanih.govdntb.gov.ua If this compound were identified as a potential ligand for a particular receptor, MD simulations could be employed to:

Assess the stability of the predicted binding pose obtained from molecular docking.

Identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

Table 2: Illustrative Parameters for an MD Simulation of this compound in a Protein Binding Site

| Parameter | Example Value/Setting | Purpose |

| Force Field | CHARMM, AMBER, GROMOS | Describes the potential energy of the system as a function of atomic coordinates. |

| Solvent Model | TIP3P, SPC/E | Explicitly represents water molecules to simulate an aqueous environment. |

| Simulation Time | 100 ns | The duration of the simulation, which should be long enough to observe relevant conformational changes and interactions. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates atmospheric pressure. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis | Quantifies the stability of the complex, the flexibility of different regions, and the persistence of specific interactions. |

Note: This table provides a general example of MD simulation parameters.

Prediction of Reaction Pathways and Transition States in Synthetic Processes

Theoretical chemistry can also be applied to investigate the mechanisms of chemical reactions, including the synthesis of this compound. While specific studies on this compound are not prevalent, the general approach involves using quantum mechanics to map out the potential energy surface of a reaction.

For a given synthetic route, computational methods can be used to:

Calculate the energies of reactants, products, and any intermediates.

Locate the transition state structures, which represent the highest energy point along the reaction coordinate.

Determine the activation energy of the reaction, which is related to the reaction rate.

This information can be used to predict the most likely reaction mechanism and to identify potential side reactions or byproducts. For instance, in the synthesis of this compound, which could involve the benzylation of a dihydroxybenzonitrile precursor, theoretical calculations could help in understanding the regioselectivity of the reaction (i.e., which hydroxyl group is more likely to be benzylated).

In Silico Screening and Scaffold Diversity Analysis in Chemical Space

In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules with desired properties, such as biological activity against a particular target. nih.govresearchgate.net The this compound structure can be used as a query in similarity searches or as a starting point for the design of a virtual library of related compounds.

Scaffold diversity analysis is a chemoinformatic technique used to characterize and compare the structural diversity of chemical libraries. nih.govnih.gov The core structure, or scaffold, of a molecule is a key determinant of its properties. The benzyloxybenzonitrile core of this compound could be analyzed within the context of large compound databases to assess its novelty and its prevalence in known bioactive molecules. Such an analysis can help in identifying "privileged scaffolds" that are frequently found in drugs or, conversely, in identifying unique scaffolds with the potential for novel biological activities.

Table 3: Representative Data from a Scaffold Diversity Analysis

| Metric | Description | Potential Finding for Benzyloxybenzonitrile Scaffold |

| Scaffold Count | The number of unique molecular scaffolds in a database. | Comparison of the benzyloxybenzonitrile scaffold against all others. |

| Scaffold Frequency | How often a particular scaffold appears in the database. | Indicates the commonality or rarity of the scaffold. |

| Compound Distribution | The number of compounds associated with each scaffold. | Shows whether the scaffold is highly decorated with different functional groups. |

| Framework Diversity | Analysis of the diversity of the ring systems within the scaffolds. | Characterizes the structural complexity and novelty of the core structure. |

Note: This table illustrates the types of data generated in a scaffold diversity analysis.

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-Hydroxy-4-benzyloxybenzonitrile. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of different types of protons and their neighboring environments. For this compound, the spectrum would reveal distinct signals corresponding to the aromatic protons on both benzene (B151609) rings, the methylene (B1212753) bridge protons, and the phenolic hydroxyl proton. The expected chemical shifts (δ) are influenced by the electronic effects of the substituents (–OH, –OBn, –CN). For instance, the protons on the benzonitrile (B105546) ring are expected to appear as distinct multiplets due to their specific substitution pattern. docbrown.info Data from analogous compounds, such as 4-hydroxy-3-methoxybenzonitrile (B1293924), can help predict these shifts. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. oregonstate.edu This technique is crucial for confirming the carbon framework. The spectrum of this compound would show distinct peaks for the nitrile carbon, the carbons of both aromatic rings, and the methylene carbon of the benzyl (B1604629) group. The chemical shifts are highly characteristic; for example, the nitrile carbon (–C≡N) appears in a specific downfield region (around 110-120 ppm). oregonstate.edu DFT calculations are a modern tool that can be used to predict NMR chemical shifts with high accuracy, often achieving a deviation of less than 1-2 ppm for ¹³C NMR. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Aromatic C-H (Benzonitrile Ring) | 6.90 - 7.50 | 115 - 135 | Three distinct signals expected, split according to coupling with neighbors. |

| Aromatic C-H (Benzyl Ring) | 7.30 - 7.50 | 127 - 129 | Signals for ortho, meta, and para protons may overlap. |

| Methylene (-CH₂-) | ~5.10 | ~70 | A singlet, as there are no adjacent protons to couple with. |

| Phenolic (-OH) | 5.0 - 6.0 (variable) | - | A broad singlet; position is concentration and solvent dependent. |

| Quaternary C (C-OH) | - | 145 - 150 | No attached proton. |

| Quaternary C (C-OBn) | - | 150 - 155 | No attached proton. |

| Quaternary C (C-CN) | - | 108 - 112 | No attached proton. |

| Nitrile (-C≡N) | - | 118 - 122 | Characteristic shift for a nitrile carbon. |

| Quaternary C (Benzyl ipso-C) | - | ~136 | The carbon of the benzyl ring attached to the CH₂ group. |

Note: These are predicted values based on standard chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₄H₁₁NO₂), the molecular weight is approximately 225.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) corresponding to its exact mass. The fragmentation of this molecular ion provides a structural fingerprint. libretexts.org Aromatic ethers often exhibit characteristic fragmentation pathways. blogspot.com Key fragmentation patterns for this compound would likely include:

Loss of a benzyl radical: Cleavage of the C-O bond beta to the benzyl ring is highly favorable, leading to the formation of a stable benzyl cation or, more commonly, a tropylium (B1234903) ion at m/z = 91. This is often a prominent or base peak in the spectrum. scribd.commiamioh.edu

Loss of a phenoxy radical: Cleavage of the ether bond can also result in the loss of the substituted phenoxy moiety.

Loss of HCN: Aromatic nitriles can undergo fragmentation by losing a molecule of hydrogen cyanide (M-27). miamioh.edu

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 225 | [C₁₄H₁₁NO₂]⁺ | Molecular Ion (M⁺) |

| 134 | [M - C₇H₇]⁺ | Loss of a benzyl radical from the molecular ion. |

| 91 | [C₇H₇]⁺ | Benzyl cation, likely rearranged to the stable tropylium ion. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from fragmentation of the benzyl group. |

Note: The relative intensities of these fragments depend on the ionization energy and the specific mass spectrometer used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. masterorganicchemistry.com The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure. pressbooks.publibretexts.org

Key expected peaks include:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. libretexts.org

C-H Stretch (Aromatic): Absorption bands appearing just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic rings.

C≡N Stretch: A sharp, medium-intensity absorption band in the range of 2200-2250 cm⁻¹ is a definitive indicator of the nitrile functional group. pressbooks.pub

C=C Stretch (Aromatic): Two or more sharp bands in the 1430-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene rings. libretexts.org

C-O Stretch (Ether): Strong absorptions in the fingerprint region, typically around 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch), confirm the presence of the aryl-alkyl ether linkage.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| 3500 - 3200 | Phenolic -OH | Stretching | Strong, Broad |

| 3100 - 3000 | Aromatic C-H | Stretching | Medium to Weak |

| 2250 - 2200 | Nitrile C≡N | Stretching | Medium, Sharp |

| 1600 & 1500 | Aromatic C=C | Stretching | Medium to Strong, Sharp |

| 1250 - 1200 | Aryl-Alkyl Ether C-O | Asymmetric Stretching | Strong |

| 1050 - 1000 | Aryl-Alkyl Ether C-O | Symmetric Stretching | Medium |

Note: Based on general IR correlation tables and data for similar compounds like 4-hydroxybenzonitrile. nist.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. youtube.com This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. From this pattern, an electron density map is generated, allowing for the precise determination of bond lengths, bond angles, and torsional angles. mdpi.com

For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure. Furthermore, it would reveal crucial details about its solid-state packing and intermolecular interactions. Of particular interest would be the hydrogen bonding network formed by the phenolic hydroxyl group, which could involve interactions with the nitrile nitrogen or the hydroxyl oxygen of neighboring molecules, significantly influencing the crystal lattice and physical properties of the compound.

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of non-volatile compounds. A reversed-phase HPLC method would be highly suitable for this analysis. sielc.com Typically, a C18 stationary phase column would be used with a mobile phase consisting of a mixture of water (often with a modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comhelixchrom.comsigmaaldrich.com Detection is commonly performed using a UV detector, set to a wavelength where the aromatic rings absorb strongly.

Gas Chromatography (GC): GC can also be used for purity analysis, although the phenolic hydroxyl group may require derivatization to increase the compound's volatility and thermal stability. nih.gov A common derivatization technique is silylation, which converts the polar -OH group into a less polar trimethylsilyl (B98337) (-OTMS) ether. mdpi.com The analysis would be performed on a capillary column with a non-polar or medium-polarity stationary phase, and detection is typically carried out using a flame ionization detector (FID) or a mass spectrometer (GC-MS). rsc.org GC-MS provides the added advantage of confirming the identity of the peak by its mass spectrum. researchgate.netrsc.org

Patent Landscape and Commercial Significance in Chemical Sciences

Analysis of Patented Synthetic Routes and Processes Related to the Compound and its Derivatives

While patents specifically detailing the synthesis of 3-Hydroxy-4-benzyloxybenzonitrile are not abundantly public, the patent literature for structurally related compounds provides a clear indication of the likely synthetic strategies employed and patented. The synthesis of various hydroxybenzonitriles is well-documented, with common themes revolving around the introduction of the nitrile group and the protection and deprotection of the hydroxyl and benzyl (B1604629) ether functionalities.

Patented methods for analogous compounds often involve the conversion of a corresponding benzaldehyde (B42025) to a nitrile. One common route is the reaction of a hydroxybenzaldehyde with hydroxylamine (B1172632) hydrochloride to form an oxime, followed by dehydration to yield the nitrile. For instance, the preparation of 3,4-dihydroxybenzonitrile (B93048) from vanillin (B372448) (3-hydroxy-4-methoxybenzaldehyde) involves such a transformation. google.comgoogle.com Another patented approach for producing hydroxybenzonitriles is the dealkylation of alkoxybenzonitriles. google.com

The synthesis of precursors to this compound is also a key area of patent activity. For example, methods for preparing 2-hydroxy-4-(2,3-disubstituted benzyloxy)-5-substituted benzaldehyde derivatives have been patented, highlighting the importance of the benzyloxy-substituted benzaldehyde core structure. google.com

The patent for an improved synthesis of 3-hydroxy-4-amino-benzonitrile details a process where a benzoxazolinone is reacted with a cyanide source, such as copper(I) cyanide followed by an alkali metal cyanide, at elevated temperatures. google.comgoogle.com This method, while for an amino-substituted analogue, showcases a potential route for introducing the nitrile group onto a substituted benzene (B151609) ring, which could be adapted for the synthesis of this compound.

The table below summarizes some of the patented synthetic approaches for related hydroxybenzonitrile compounds, which could be analogous to the synthesis of this compound.

| Starting Material | Key Reagents | Product | Patent Reference |

| Vanillin (3-hydroxy-4-methoxybenzaldehyde) | Hydroxylamine hydrochloride, Lewis Acid | 3,4-dihydroxybenzonitrile | CN107118128A google.com, CN107118128B google.com |

| 4-Methoxybenzonitrile | Alkali metal compound (e.g., LiCl) | 4-Hydroxybenzonitrile | US3585233A google.com |

| Benzoxazolinone | Copper(I) cyanide, Alkali metal cyanide | 3-hydroxy-4-amino-benzonitrile | EP1107948A1 google.com, CA2341718A1 google.com |

| 3-iodo-2-substituted toluene (B28343) derivative, Aryl boronic acid | - | 2-hydroxy-4-(2,3-disubstituted benzyloxy)-5-substituted benzaldehyde derivative | EP3459925A1 google.com |

Review of Patented Derivatives and Their Claimed Utilities in Various Industries

The commercial value of this compound is most evident in its role as a key intermediate for the synthesis of a wide array of patented derivatives with applications primarily in the pharmaceutical and agrochemical sectors. The benzyloxy group serves as a protecting group for the phenolic hydroxyl, allowing for selective reactions at other positions on the benzene ring before its removal.

Pharmaceutical Applications:

A significant area of patent activity involves the use of hydroxybenzonitrile derivatives in the development of novel therapeutic agents. For example, derivatives of 3-hydroxy-4-amino-benzonitrile are claimed as intermediates for phenyl urea (B33335) compounds that are useful in treating diseases mediated by IL-8, GROα, GROβ, GROγ, and NAP-2. google.comgoogle.com These compounds function as inhibitors of IL-8 receptor binding, which is implicated in inflammatory conditions. google.comgoogle.com

Agrochemical Applications:

The hydroxybenzonitrile scaffold is also a cornerstone in the development of various agrochemicals. Patented uses include herbicides and agents that enhance stress tolerance in plants. For instance, certain substituted isoquinolinones and related compounds, which can be synthesized from benzonitrile (B105546) precursors, are claimed as active agents against abiotic stress in plants. googleapis.com Furthermore, agrochemical compositions with improved drift, rainfastness, and uptake properties often incorporate various chemical adjuvants, and the core structures of active ingredients can be derived from functionalized benzonitriles. googleapis.com

The following table provides examples of patented derivatives of related hydroxybenzonitriles and their claimed utilities:

| Derivative Class | Claimed Utility | Industry | Patent Reference |

| Phenyl urea compounds | Treatment of IL-8 mediated diseases | Pharmaceutical | EP1107948A1 google.com, CA2341718A1 google.com |

| Substituted isoquinolinones | Enhancement of abiotic stress tolerance in plants | Agrochemical | US9173395B2 googleapis.com |

| o(p)-hydroxybenzonitrile derivatives | Intermediates for pharmaceuticals (e.g., bunolol (B1668053) hydrochloride) and pesticides | Pharmaceutical, Agrochemical | WO2014186981A1 |

Strategic Positioning in Chemical Intellectual Property and Manufacturing

The intellectual property surrounding this compound and its derivatives is strategically focused on controlling the synthesis of high-value end products. Companies in the pharmaceutical and agrochemical sectors often patent novel derivatives and their specific applications, thereby creating a protective barrier around their commercial products. The synthesis of the core intermediate, this compound, while crucial, may be covered by broader process patents or kept as a trade secret by manufacturers.

The commercial availability of this compound from various chemical suppliers indicates that its synthesis is a well-established process, likely employing cost-effective and scalable methods. bldpharm.com The strategic value of this compound lies in its position as a key building block, enabling the efficient production of a diverse range of complex molecules.

The manufacturing landscape for this compound and its downstream products is characterized by a multi-tiered structure. Specialized chemical manufacturers produce the intermediate, which is then supplied to larger pharmaceutical and agrochemical companies for the synthesis of their proprietary active ingredients. This supply chain highlights the importance of robust and efficient synthetic routes to maintain a competitive edge.

Future Perspectives and Advanced Research Avenues

Exploration of Novel Catalytic Approaches for Sustainable Synthesis

The chemical industry's shift towards green and sustainable practices necessitates the development of more environmentally benign synthetic routes for key intermediates like 3-Hydroxy-4-benzyloxybenzonitrile. Future research will focus on moving away from stoichiometric reagents and harsh reaction conditions towards novel catalytic systems that offer higher efficiency, selectivity, and a reduced environmental footprint.

One promising area is the use of photoredox catalysis. This approach utilizes visible light to initiate single electron transfers (SET), enabling the generation of radical species under mild conditions. researchgate.net For the synthesis of benzonitriles, organic photoredox catalysts like 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) have been shown to facilitate the conversion of benzyl (B1604629) alcohols or methyl arenes into the corresponding aryl nitriles. researchgate.net Adapting such systems for the synthesis or modification of this compound could offer a sustainable alternative to traditional methods. Another sustainable approach involves using greener reagents like trichloroisocyanuric acid (TCCA), which has been successfully employed in the one-pot synthesis of other complex heterocyclic compounds. rsc.org

| Catalytic Approach | Potential Advantages for Synthesis | Key Catalyst Example |

| Photoredox Catalysis | Utilizes visible light, mild reaction conditions, reduces waste. | 4CzIPN |

| Greener Reagents | One-pot synthesis, use of environmentally benign solvents like ethanol. | Trichloroisocyanuric acid (TCCA) |

| Transition-Metal Catalysis | High efficiency and selectivity in cyanation reactions. | Copper(I) Cyanide (CuCN) |

Development of Asymmetric Synthesis Routes for Chiral Derivatives

The introduction of chirality into molecules is a critical step in drug discovery, as different enantiomers can exhibit vastly different biological activities. Developing asymmetric synthesis routes to produce chiral derivatives of this compound is a key frontier. This would involve creating stereogenic centers on the benzene (B151609) ring or on substituents, leading to novel, optically active compounds.

Recent advances in asymmetric catalysis offer powerful tools for this purpose. For instance, N-heterocyclic carbenes (NHCs) have been used as organocatalysts in the enantioselective synthesis of axially chiral benzonitriles. nih.gov This method allows for the creation of chiral biaryl structures with high enantiomeric excess. Furthermore, co-catalytic systems, such as Palladium/Copper catalysis, have been developed for the asymmetric benzylic substitution of benzylic alcohol derivatives, yielding products with two stereocenters in high diastereoselectivity and enantioselectivity. nih.gov Applying these strategies to precursors of this compound could generate a library of novel chiral molecules for biological screening. The functional groups on the target molecule, specifically the hydroxyl group, can be transformed to allow for these advanced catalytic applications. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. researchgate.netpolimi.it Integrating the synthesis of this compound into a flow chemistry setup would enable better control over reaction parameters such as temperature and mixing, potentially leading to higher yields and purity. thieme-connect.de Flow systems are particularly advantageous for handling hazardous reagents and for process intensification, which can reduce operational costs and the physical footprint of the manufacturing process. polimi.it

Coupling flow chemistry with automated synthesis platforms represents the next leap in efficiency. nih.gov These platforms, equipped with robotic arms and software control, can perform multi-step reaction sequences, including reaction, work-up, and purification, in a fully automated fashion. nih.gov Such a "glycosynthesizer" concept, which has been applied to complex oligosaccharides, could be adapted for the synthesis of this compound derivatives, allowing for high-throughput screening of reaction conditions and rapid library generation. nih.gov

| Technology | Key Benefits for this compound Production |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, easier scalability, process intensification. researchgate.netpolimi.it |